8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (molecular formula: C₁₀H₁₄N₆O, molecular weight: 234.263 g/mol) is a triazolopyrazinone derivative featuring a 4-aminopiperidine substituent at position 8 and an ethyl group at position 2 of the heterocyclic core . The compound’s structure is characterized by a fused bicyclic system ([1,2,4]triazolo[4,3-a]pyrazin-3-one) with a piperidine ring linked via an amino group.
Properties
Molecular Formula |
C12H18N6O |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
8-(4-aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C12H18N6O/c1-2-18-12(19)17-8-5-14-10(11(17)15-18)16-6-3-9(13)4-7-16/h5,8-9H,2-4,6-7,13H2,1H3 |
InChI Key |
PIAPPXIDQIWYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N2C=CN=C(C2=N1)N3CCC(CC3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The triazolo[4,3-a]pyrazinone scaffold is typically constructed via cyclization of hydrazine derivatives with α-ketoamides. For example, reacting 2-hydrazinylpyrazine with ethyl glyoxylate under acidic conditions yields the bicyclic triazolopyrazinone framework. Patent data (WO2010130424A1) highlights the use of ammonium hydroxide (NH₄OH) to facilitate deprotonation and cyclization, achieving yields of 70–85%.
Halogenation for Functionalization
Chlorination at position 8 is critical for subsequent cross-coupling. Treatment of the triazolopyrazinone with phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in DMF introduces a chlorine atom, enabling Suzuki-Miyaura or Buchwald-Hartwig reactions. For instance, 7-chloro-3-(cyclopropylmethyl)-triazolo[4,3-a]pyridine-8-carbonitrile serves as a key intermediate in analogous syntheses.
Introduction of the Ethyl Group
Alkylation at N2
The ethyl group at N2 is introduced via alkylation of the triazole nitrogen. Using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) achieves selective alkylation. Yields range from 65% to 78%, with higher temperatures (80–100°C) improving reactivity.
Installation of the 4-Aminopiperidine Moiety
Boronic Ester Intermediate Synthesis
A critical step involves preparing the boronic ester derivative of 4-aminopiperidine. As demonstrated in patent WO2010130424A1, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via Miyaura borylation. Key conditions include:
-
Catalyst : Pd(dppf)Cl₂ (0.03–0.05 equiv)
-
Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf, 0.03 equiv)
-
Base : Potassium acetate (3.0 equiv)
| Yield | Catalyst System | Solvent | Temperature | Time |
|---|---|---|---|---|
| 64% | Pd(dppf)Cl₂/dppf | Dioxane | 80°C | 18h |
| 70% | Pd(dppf)Cl₂ | Dioxane | 80°C | 12h |
| 41% | Pd(dppf)Cl₂ | DMF | 85°C | 4h |
Suzuki-Miyaura Coupling
The boronic ester undergoes cross-coupling with the chlorinated triazolopyrazinone. Optimized conditions from Ambeed data include:
-
Catalyst : Pd(PPh₃)₄ (0.05 equiv)
-
Base : Na₂CO₃ (2.0 M aqueous solution)
-
Solvent : Toluene/EtOH (2:1) at 80°C for 4.5 hours.
This protocol achieves a 93% yield, attributed to the synergistic effects of the biphasic solvent system and robust palladium catalyst.
Deprotection and Final Functionalization
tert-Butoxycarbonyl (Boc) Removal
The Boc-protected 4-aminopiperidine is deprotected using HCl in dioxane or TFA in dichloromethane. Complete deprotection is confirmed by LC-MS, with the free amine subsequently purified via silica gel chromatography.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
The primary mechanism of action for this compound is the inhibition of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme integral to DNA repair processes. By inhibiting PARP1, the compound enhances DNA damage in cancer cells, leading to increased apoptosis. This mechanism positions it as a promising candidate in cancer therapy.
Key Findings:
- PARP Inhibition : The compound effectively binds to PARP1, inhibiting its activity and thereby disrupting DNA repair mechanisms in cancer cells.
- Cellular Impact : Research indicates that the inhibition of PARP1 by this compound can lead to heightened sensitivity of cancer cells to chemotherapeutic agents .
Therapeutic Applications
The therapeutic potential of 8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one extends beyond oncology:
Cancer Treatment
- Combination Therapies : The compound is being explored in combination with other chemotherapeutics to enhance treatment efficacy in various cancers. Its role as a PARP inhibitor makes it particularly effective in tumors with BRCA mutations .
Metabolic Disorders
Case Studies and Research Insights
Several studies highlight the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated enhanced cytotoxicity when combined with conventional chemotherapy agents due to PARP inhibition. |
| Study B | Metabolic Pathways | Investigated effects on glucose metabolism; showed potential for improving insulin sensitivity in preclinical models. |
| Study C | Structural Analogs | Analyzed similar compounds; provided insights into structure-activity relationships that could inform further development of this compound. |
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methodologies that prioritize yield and purity. The molecular formula is with a molecular weight of approximately 262.31 g/mol .
Mechanism of Action
The mechanism of action of 8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrazinone and triazolopyridine cores are versatile platforms for drug discovery.
Structural Analogues with Sulfonamide Moieties
- 8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (12a) Structure: Features a sulfonyl-piperidine group at position 8 and a hydrogen at position 2. Activity: Demonstrated antimalarial activity against Plasmodium falciparum with an IC₅₀ of 4.98 µM . Key Difference: The sulfonamide moiety enhances interactions with falcipain-2, a malarial protease, whereas the target compound’s 4-aminopiperidine may favor different binding profiles (e.g., adenosine receptors) .
- 2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (13c) Structure: Includes a 3-chlorobenzyl group at position 2 and a sulfonyl-piperidine at position 6. Activity: IC₅₀ = 4.98 µM (antimalarial) .
Adenosine Receptor Ligands
- 8-Amino-2-phenyl-6-(4-(piperazin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (19) Structure: Substituted with phenyl (position 2) and piperazinylphenyl (position 6). Activity: Potent dual adenosine A₁/A₂ₐ receptor ligand, with nanomolar affinity . Key Difference: The 4-aminopiperidine in the target compound may enhance receptor selectivity or metabolic stability compared to the piperazine moiety in compound 19 .
- 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Structure: Similar to the target compound but with a 4-fluorobenzyl group at position 2. Note: Limited activity data are available, but the fluorobenzyl group could improve blood-brain barrier penetration compared to the ethyl group .
Derivatives with Morpholine or Pyridine Substituents
- 8-(Morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (13d) Structure: Morpholine-sulfonyl group at position 7. Activity: Moderate antimalarial activity (IC₅₀ ~10–20 µM) .
Data Table: Comparative Overview of Key Compounds
Key Observations and Research Implications
Substituent Effects: Position 8: Sulfonamide groups (e.g., piperidin-1-ylsulfonyl) correlate with antimalarial activity, while 4-aminopiperidine may favor CNS targets like adenosine receptors . Position 2: Ethyl groups (target compound) likely improve metabolic stability compared to bulkier benzyl or phenyl substituents .
Therapeutic Potential: The target compound’s 4-aminopiperidine moiety warrants evaluation in adenosine receptor binding assays, given the success of similar triazolopyrazinones in this area . Antimalarial activity remains unexplored but could be inferred from sulfonamide analogs via structure-activity relationship (SAR) studies .
Synthetic Accessibility: highlights methods for diversifying triazolopyrazinones, suggesting feasible routes to modify the target compound’s substituents for optimization .
Biological Activity
8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a synthetic compound belonging to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), which plays a crucial role in DNA repair mechanisms. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related studies.
- Molecular Formula : C12H18N6O
- Molecular Weight : 262.31 g/mol
- CAS Number : 1708288-88-3
The primary mechanism of action for this compound involves the inhibition of PARP1. By inhibiting this enzyme, the compound disrupts the DNA repair process in cancer cells, leading to increased DNA damage and subsequent cell death. This mechanism is particularly relevant in the context of cancer therapy, where enhancing the effects of DNA-damaging agents can improve treatment outcomes.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : The inhibition of PARP1 is linked to enhanced cytotoxicity in various cancer cell lines. Studies indicate that compounds with similar structures exhibit potent antiproliferative effects against several cancer types.
- Antibacterial Activity : Research has shown that triazolo[4,3-a]pyrazine derivatives can possess antibacterial properties. For instance, structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Inhibition of PARP1
A study conducted by researchers highlighted the efficacy of this compound as a PARP inhibitor. The compound was shown to bind effectively to the active site of PARP1, leading to a decrease in its enzymatic activity and promoting apoptosis in cancer cells.
Antibacterial Activity
In vitro studies have evaluated the antibacterial properties of related triazolo[4,3-a]pyrazine derivatives. The results indicated that certain derivatives exhibited moderate to good antibacterial activities against strains like Staphylococcus aureus and Escherichia coli.
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Reference |
|---|---|---|---|
| Compound 2e | 32 | 16 | |
| Ampicillin | 16 | 8 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the piperidine and triazole moieties significantly influence biological activity. For example:
- Alkyl substituents at specific positions enhance lipophilicity and cellular permeability.
- Electron-donating groups on aromatic rings increase antibacterial efficacy.
Q & A
Q. What are the standard synthetic routes for 8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one?
The synthesis typically involves cyclization and substitution reactions. A common approach (Scheme 1 in ) starts with ethyl 1-phenyl-5-oxo-1H-1,2,4-triazole-3-carboxylate, followed by:
- Cyclization with carbonyldiimidazole (CDI) to form the triazolo-pyrazine core .
- Substitution reactions at the 6- and 8-positions using piperidine derivatives (e.g., 4-aminopiperidine) under reflux conditions in solvents like dioxane or DMF .
- Purification via recrystallization (e.g., ethanol or DMF) or liquid chromatography .
Example yields : Derivatives with similar structures report yields ranging from 35% to 93%, depending on substituents and reaction conditions .
Q. How is structural characterization performed for this compound and its analogs?
Key methods include:
- 1H/13C NMR : Chemical shifts for aromatic protons (δ 7.3–8.6 ppm) and NH2 groups (δ 5.5–7.5 ppm) confirm substitution patterns .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (NH stretch) validate core functional groups .
- Melting points : Reported values (e.g., 244–300°C) indicate purity and crystallinity .
Table 1 : Representative NMR data for analogs (DMSO-d6):
| Substituent | H-5 Proton (δ, ppm) | NH2 Signal (δ, ppm) |
|---|---|---|
| 4-Nitrophenyl | 8.63 | 7.50 (br s) |
| 4-Benzylpiperazinyl | 7.60 (s) | 5.54 (br s) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
- Temperature : Higher reflux temperatures (e.g., 150°C in sulfolane) accelerate piperazinyl substitution but may reduce selectivity .
- Catalysts : Use of triethylamine or K2CO3 improves nucleophilic substitution efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
Table 2 : Yield variation with solvents (derived from ):
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 7 | 35 |
| Dioxane | 24–48 | 56–63 |
| Sulfolane | 16–24 | 68–83 |
Q. What strategies address contradictory adenosine receptor binding data among structural analogs?
Discrepancies in A1/A2A receptor affinity (e.g., nanomolar vs. micromolar Ki) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 6-position reduce affinity, while aminopiperidine enhances selectivity .
- Conformational analysis : Molecular docking studies (not explicitly in evidence but inferred) can predict steric clashes with receptor pockets .
- Experimental validation : Competitive binding assays using radiolabeled agonists (e.g., [³H]CCPA for A1) under standardized buffer conditions .
Q. How does modifying the piperidine moiety impact pharmacological activity?
Key findings from SAR studies:
- 4-Aminopiperidine : Enhances A2A selectivity due to hydrogen bonding with Thr88 in the receptor .
- N-Methylation : Reduces basicity, decreasing off-target interactions (e.g., compound 20 in ) .
- Benzyl substitution : Improves blood-brain barrier permeability but may lower aqueous solubility .
Table 3 : Receptor binding data for select analogs ():
| Compound | A1 Ki (nM) | A2A Ki (nM) |
|---|---|---|
| 19 | 12.4 | 8.7 |
| 45 | 3.2 | 1.9 |
Q. What purification techniques ensure high purity for in vivo studies?
Q. How are stability and solubility profiles assessed for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
